N-(3-sec-butoxyphenyl)-N'-phenylurea
Description
N-(3-sec-butoxyphenyl)-N'-phenylurea is an unsymmetrical N,N′-diarylurea derivative characterized by a sec-butoxy group (-O-sec-butyl) at the 3-position of one phenyl ring and an unsubstituted phenyl group on the adjacent urea nitrogen. Urea derivatives are widely studied for their biological activities, including cytokinin-like effects in plants , anticancer , and anti-inflammatory applications .
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-(3-butan-2-yloxyphenyl)-3-phenylurea |
InChI |
InChI=1S/C17H20N2O2/c1-3-13(2)21-16-11-7-10-15(12-16)19-17(20)18-14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H2,18,19,20) |
InChI Key |
WCGCHZKCGCOCKJ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of N,N′-diarylureas is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis with key analogs:
Key Findings:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -Cl, -CF₃ in CTPPU) enhance anticancer activity by increasing electrophilicity and binding affinity to cellular targets .
- Electron-donating groups (e.g., -O-sec-butyl, -OCH₃) may improve pharmacokinetics (e.g., prolonged half-life) but reduce receptor-binding potency compared to halogenated analogs .
Agricultural vs. Pharmaceutical Applications :
- CPPU ’s pyridyl-Cl group confers strong cytokinin activity, promoting fruit enlargement and delaying senescence . In contrast, This compound ’s bulky ether group might reduce cytokinin receptor activation but enhance environmental persistence.
- Benzoyl-substituted ureas (e.g., N-(4-methoxybenzoyl)-N'-phenylurea) show CNS depressant effects, suggesting urea backbone flexibility in crossing blood-brain barriers .
Synthetic Routes: Most N,N′-diarylureas are synthesized via isocyanate intermediates under mild conditions (e.g., methanol, sodium acetate) .
Data Table: Comparative Physicochemical Properties (Hypothetical)
| Property | This compound | CPPU | CTPPU | N-(4-Methoxybenzoyl)-N'-phenylurea |
|---|---|---|---|---|
| Molecular Weight | ~298.3 g/mol | 257.7 g/mol | 332.7 g/mol | ~286.3 g/mol |
| LogP (Lipophilicity) | High (branched ether) | Moderate (Cl) | High (CF₃, Cl) | Moderate (OCH₃) |
| Bioactivity | Unknown (speculated agrochemical) | Cytokinin | Anticancer | CNS depressant |
| Key References | N/A |
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